molecular formula C15H17N7 B1439059 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941867-95-4

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B1439059
CAS No.: 941867-95-4
M. Wt: 295.34 g/mol
InChI Key: ZYNHVOMFAZYLHZ-UHFFFAOYSA-N
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Description

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Biochemical Analysis

Biochemical Properties

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These interactions suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of key enzymes involved in the production of inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human neuronal cells, the compound has demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 . Additionally, it has shown anti-neuroinflammatory properties by inhibiting the production of inflammatory cytokines in microglia cells . These effects indicate that the compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been observed to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . Molecular docking studies have shown that the compound interacts favorably with active residues of ATF4 and NF-kB proteins, suggesting that these interactions may underlie its neuroprotective and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods under controlled conditions . Long-term studies have indicated that the compound continues to exert neuroprotective and anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent neuroprotective and anti-inflammatory effects, with higher doses providing more pronounced benefits . At very high doses, some toxic or adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . The compound has been shown to affect metabolic flux and metabolite levels, suggesting that it may influence broader metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are crucial for its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its activity and function within different cellular compartments. The compound has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its neuroprotective and anti-inflammatory effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Preparation Methods

The synthesis of 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include benzyl halides, piperazine, and triazolo-pyrimidine precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as chloroform or dimethyl sulfoxide (DMSO). The reaction temperature is maintained at room temperature or slightly elevated temperatures.

    Synthetic Routes: The synthetic route involves the nucleophilic substitution of the benzyl halide with piperazine, followed by cyclization with the triazolo-pyrimidine precursor. The reaction is typically catalyzed by a base such as potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically result in the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promising results in cell viability assays and molecular docking studies.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. It has demonstrated the ability to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine: This compound is known for its CDK2 inhibitory activity and has shown significant cytotoxic activities against various cancer cell lines.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This derivative also exhibits CDK2 inhibitory activity and has been studied for its potential anticancer properties.

    Pyrrolopyrazine: This compound is synthesized using a transition-metal-free strategy and has shown promising biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-2-4-12(5-3-1)10-22-15-13(19-20-22)14(17-11-18-15)21-8-6-16-7-9-21/h1-5,11,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHVOMFAZYLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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